molecular formula C5H11NO4S2 B2797062 1,1-Dioxothiane-4-sulfonamide CAS No. 1250073-44-9

1,1-Dioxothiane-4-sulfonamide

Cat. No.: B2797062
CAS No.: 1250073-44-9
M. Wt: 213.27
InChI Key: JMFNEDGXMKPKKZ-UHFFFAOYSA-N
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Description

1,1-Dioxothiane-4-sulfonamide is an organosulfur compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of a sulfonamide group and a dioxothiane ring, making it a unique entity in the realm of sulfur-containing organic compounds.

Preparation Methods

The synthesis of 1,1-Dioxothiane-4-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods may involve similar oxidative coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1-Dioxothiane-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dioxothiane-4-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dioxothiane-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .

Comparison with Similar Compounds

1,1-Dioxothiane-4-sulfonamide can be compared with other sulfur-containing compounds such as:

The uniqueness of this compound lies in its dioxothiane ring, which imparts distinct chemical and physical properties compared to other sulfur-containing compounds.

Properties

IUPAC Name

1,1-dioxothiane-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFNEDGXMKPKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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